

m-PEG37-NHS ester molecular weight and structure

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Compound of Interest

Compound Name: *m*-PEG37-NHS ester

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An In-depth Technical Guide to **m-PEG37-NHS Ester**

This guide provides comprehensive technical information on **m-PEG37-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a visual representation of its application workflow.

Core Properties and Specifications

m-PEG37-NHS ester is a high-purity reagent characterized by a long, hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility and stability of conjugated molecules.

Property	Value	Reference(s)
Molecular Weight	~1787.1 g/mol	[1][2][3][4][5]
Chemical Formula	C ₈₀ H ₁₅₅ NO ₄₁	
Purity	≥95%	
CAS Number	174569-25-6	
Structure	Methoxy-PEG(37)-Succinimidyl Ester	
Spacer Arm Length	112 atoms (~133.9 Å)	
Reactivity	Reacts with primary amines (–NH ₂)	
Solubility	Soluble in DMSO, DMF, Acetonitrile	
Storage Conditions	-20°C, under inert atmosphere	

Chemical Structure and Reactivity

m-PEG37-NHS ester consists of a methoxy-terminated polyethylene glycol chain with 37 repeating ethylene glycol units. This PEG chain is covalently linked to an N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues on proteins or amine-modified oligonucleotides, to form stable, irreversible amide bonds. This reaction is most efficient in an aqueous medium at a pH range of 7.0 to 9.0.

Applications in Research and Drug Development

The unique properties of **m-PEG37-NHS ester** make it a valuable tool in various biomedical applications:

- **PEGylation:** The process of attaching PEG chains to proteins, peptides, or nanoparticles. This modification can enhance the therapeutic properties of biomolecules by increasing their

solubility, extending their circulatory half-life, and reducing their immunogenicity and aggregation propensity.

- **PROTAC Linker:** It serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.
- **Surface Modification:** It is used to modify the surfaces of materials like quantum dots and carbon nanotubes to make them water-soluble and biocompatible for imaging and diagnostic applications.
- **Antibody-Drug Conjugates (ADCs):** The hydrophilic PEG spacer can be incorporated into ADCs to improve their pharmacokinetic and biodistribution properties.

Experimental Protocol: Protein Labeling with m-PEG37-NHS Ester

This protocol provides a general procedure for the covalent conjugation of **m-PEG37-NHS ester** to a protein containing primary amines.

Materials:

- Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- **m-PEG37-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting column or dialysis equipment for purification
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

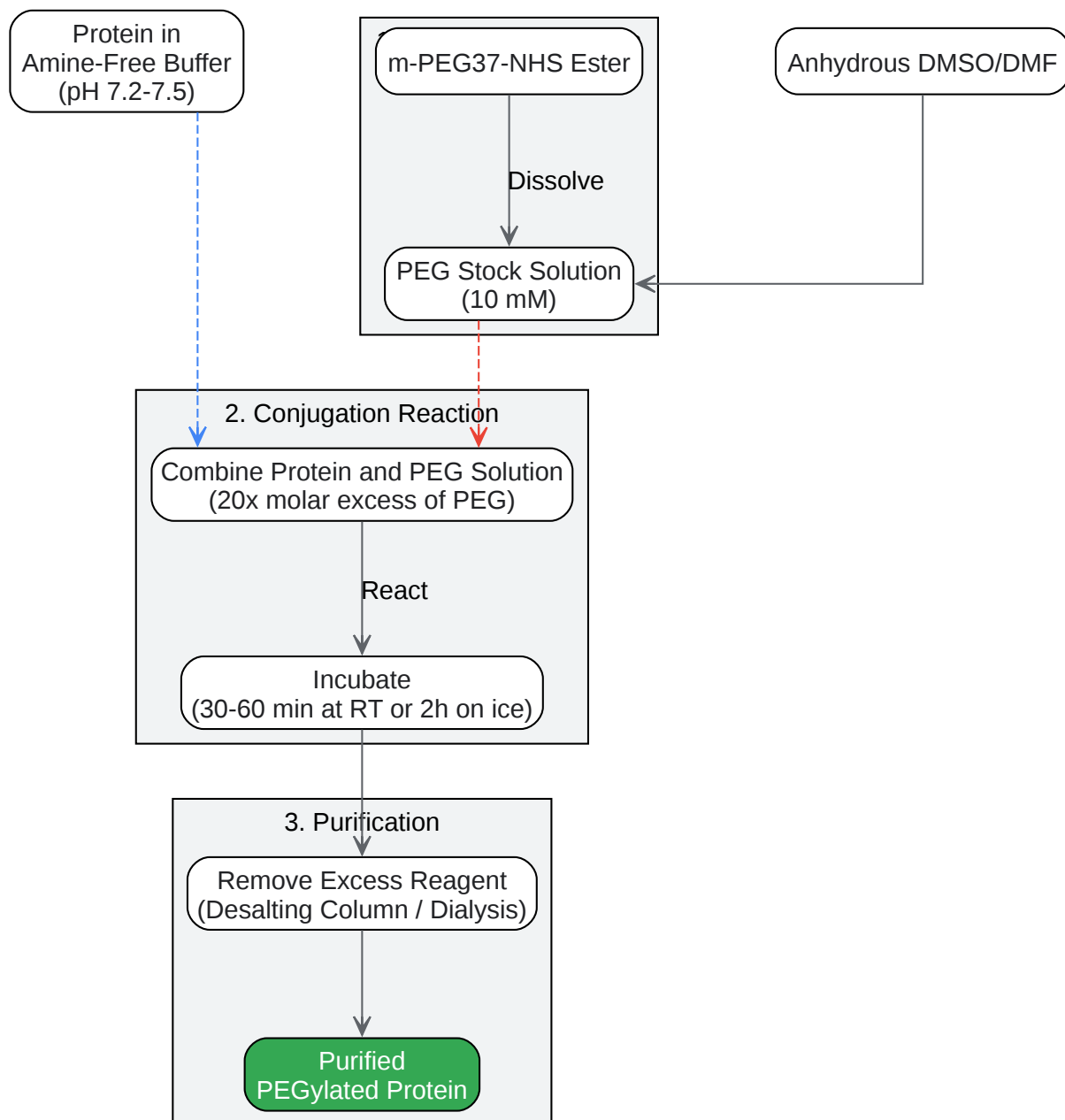
Procedure:

- **Reagent Preparation:**
 - Equilibrate the vial of **m-PEG37-NHS ester** to room temperature before opening to prevent moisture condensation.

- Immediately before use, dissolve the required amount of **m-PEG37-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Avoid preparing stock solutions for long-term storage as the NHS ester hydrolyzes in the presence of moisture.
- Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Conjugation Reaction:
 - Add a calculated molar excess of the **m-PEG37-NHS ester** solution to the protein solution. A 20-fold molar excess is often used as a starting point for labeling antibodies. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain protein stability.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Purification:
 - Remove the excess, unreacted **m-PEG37-NHS ester** and byproducts from the reaction mixture.
 - This is typically achieved using a desalting column or through dialysis against the Conjugation Buffer.
- Characterization and Storage:
 - Analyze the resulting PEGylated protein using methods such as SDS-PAGE to confirm the increase in molecular weight and SEC-HPLC to assess purity.
 - Store the purified conjugate under conditions appropriate for the original protein.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using **m-PEG37-NHS ester**.



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Caption: Experimental workflow for protein PEGylation.

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